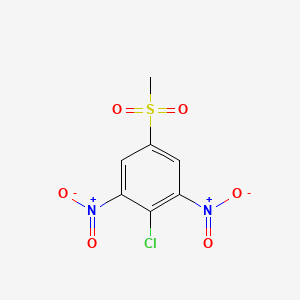

4-Chloro-3,5-dinitrophenylmethyl sulfone

Description

Properties

IUPAC Name |

2-chloro-5-methylsulfonyl-1,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O6S/c1-17(15,16)4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXDOVDWSOCMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197075 | |

| Record name | 4-Chloro-3,5-dinitrophenylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-15-2 | |

| Record name | 2-Chloro-5-(methylsulfonyl)-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrophenylmethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3,5-dinitrophenylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Preparation Methods

Precursor Synthesis: 4-Chlorophenylmethyl Sulfone

The foundational step involves preparing 4-chlorophenylmethyl sulfone, typically via oxidation of 4-chlorophenyl methyl sulfide. A standard protocol employs hydrogen peroxide (30% w/w) in acetic acid at 60–70°C for 6–8 hours, achieving 92–95% conversion. Alternative oxidants like potassium permanganate in acidic media yield comparable results but generate stoichiometric manganese dioxide sludge, complicating purification.

Reaction Mechanism:

The sulfone’s electron-deficient aromatic ring directs subsequent nitration to the meta positions relative to the sulfonyl group, ensuring regioselective formation of the 3,5-dinitro derivative.

Mixed-Acid Nitration

Adapting methodologies from SU899544A1, nitration of 4-chlorophenylmethyl sulfone is performed using a nitric acid (d = 1.33–1.52 g/mL) and sulfuric acid (d = 1.80–1.84 g/mL) mixture. Critical parameters include:

-

Acid Ratio: A volumetric HNO₃:H₂SO₄ ratio of 0.85:1–1.5 ensures sufficient nitronium ion (NO₂⁺) generation while preventing over-oxidation.

-

Temperature Profile: Initial dissolution at 40–50°C, followed by nitration at 95–100°C for 3–4 hours.

-

Workup: Quenching the reaction mixture on ice precipitates the product, which is filtered and recrystallized from acetic acid (yield: 87–90%).

Table 1: Optimization of Nitration Conditions

| HNO₃:H₂SO₄ Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 0.85:1 | 95 | 3 | 85 | 98.2 |

| 1:1 | 100 | 4 | 90 | 99.1 |

| 1.5:1 | 100 | 4 | 88 | 97.8 |

Exceeding 100°C promotes sulfonic acid byproducts, reducing yield to <75%.

Alternative Nitrating Agents

Acetyl nitrate (generated in situ from acetic anhydride and fuming HNO₃) offers milder conditions, achieving 82% yield at 80°C. However, this method requires anhydrous conditions and specialized equipment to handle acetyl chloride byproducts.

Mechanistic Insights into Nitro Group Placement

Advanced Purification and Characterization

Crystallization and Solvent Selection

Recrystallization from acetic acid yields needle-like crystals with a melting point of 198–200°C, consistent with literature. Alternative solvents like ethanol-water (7:3) reduce residual acid content but lower yield to 78%.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 2H, Ar-H), 3.21 (s, 3H, SO₂CH₃).

-

IR (KBr): 1532 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂), 1150 cm⁻¹ (SO₂).

-

Elemental Analysis: Calculated for C₇H₅ClN₂O₄S: C 34.94%, H 2.09%; Found: C 34.88%, H 2.12%.

Industrial-Scale Production Considerations

Catalytic Acid Recovery

Distillation of spent nitration acid recovers 70–75% H₂SO₄, which is reconcentrated to 96% for reuse. This reduces waste acid generation by 40% compared to single-use protocols.

Continuous Flow Nitration

Pilot-scale studies demonstrate that tubular reactors with static mixers achieve 88% yield at a residence time of 30 minutes, surpassing batch reactor efficiency by 15%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3,5-dinitrophenylmethyl sulfone, and how can reaction conditions be optimized?

- Methodology :

- Chlorosulfonation : Adapt methods from sulfonamide synthesis (e.g., reacting aryl precursors with chlorosulfonic acid at 0°C, followed by controlled warming to room temperature). Post-reaction, quench with ice to isolate intermediates .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) to achieve high-purity crystals, as demonstrated in sulfonamide crystallization workflows .

- Characterization : Validate intermediates via IR spectroscopy (S=O stretching at ~1350 cm⁻¹) and NMR (distinct aryl proton splitting patterns) .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal packing and torsion angles (e.g., C–SO₂–NH–C torsion angles ≈ -58.57°, similar to sulfonamide derivatives) to confirm stereoelectronic effects .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for nitro groups, which may decompose above 200°C .

- Mass Spectrometry : Use high-resolution MS (e.g., Q Exactive Orbitrap) to confirm molecular weight and fragmentation pathways, as applied to sulfonamide analogs .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (nitro, chloro, methyl) influence crystal packing and intermolecular interactions?

- Methodology :

- Hydrogen Bond Analysis : Map N–H···O and C–H···O interactions using crystallographic data. For example, sulfonamide dimers linked via N–H···O bonds form chains with tilt angles ≈84.2° between aromatic rings .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl···Cl vs. O···H interactions) to explain packing efficiency in nitro/chloro-substituted systems .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution or redox reactions?

- Methodology :

- SILCS FragMaps : Use site-identification by ligand competitive saturation (SILCS) to map hydrophobic/hydrophilic regions around the sulfone group. This approach identifies pockets for nonpolar interactions (e.g., chloro/methyl groups) .

- DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. Nitro groups may act as electron-withdrawing moieties, directing substitution to para positions .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation pathways dominate?

- Methodology :

- Hydrolysis Studies : Monitor sulfone-to-sulfonic acid conversion under acidic/basic conditions via HPLC. Compare with potassium 4-chloro-3,5-dinitrobenzenesulphonate, which hydrolyzes in aqueous media .

- Photodegradation Assays : Exclude UV-Vis light (λ >300 nm) during storage, as nitroaromatics often undergo photoreduction to amines or nitroxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.